- Probing the Importance of the Hemilabile Site of Bis(phosphine) Monoxide Ligands in the Copper-Catalyzed Addition of Diethylzinc to N-Phosphinoylimines: Discovery of New Effective Chiral Ligands, Journal of Organic Chemistry, 2008, 73(16), 6330-6340

Cas no 89291-23-6 (2-(Dimethylamino)phenylboronic acid)

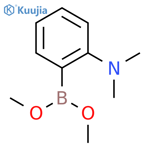

89291-23-6 structure

Nom du produit:2-(Dimethylamino)phenylboronic acid

Numéro CAS:89291-23-6

Le MF:C8H12BNO2

Mégawatts:164.997382164001

MDL:MFCD01318997

CID:711552

PubChem ID:4374259

2-(Dimethylamino)phenylboronic acid Propriétés chimiques et physiques

Nom et identifiant

-

- Boronic acid,B-[2-(dimethylamino)phenyl]-

- 2-(Dimethylamine)phenylboronic acid

- [2-(dimethylamino)phenyl]boronic acid

- 2-(Dimethylamino)phenylboronic acid

- 2-DIMETHYLAMINOPHENYLBORONIC ACID

- [2-(dimethylamino)phenyl]boronic acid(SALTDATA: HCl 0.7H2O)

- N,N-dimethylaminobenzeneboronic acid

- 2-(Dimethylamino)phenylboronicAcid

- Boronic acid, [2-(dimethylamino)phenyl]-

- NLTUDNKQUJVGKP-UHFFFAOYSA-N

- AB08809

- SY025021

- Boronic acid,B-[2-(dimeth

- B-[2-(Dimethylamino)phenyl]boronic acid (ACI)

- Boronic acid, [2-(dimethylamino)phenyl]- (9CI)

- DTXSID60402561

- (2-(Dimethylamino)phenyl)boronic acid

- DB-010406

- 2-(Dimethylamine)phenylboronic acid;2-Dimethylaminophenylboronic acid

- (2-(Dimethylamino)phenyl)boronicacid

- EN300-251015

- 89291-23-6

- MFCD01318997

- GS-6183

- J-506384

- NCGC00249505-01

- AC1046

- AKOS003585311

- SCHEMBL27870

- CS-0176064

-

- MDL: MFCD01318997

- Piscine à noyau: 1S/C8H12BNO2/c1-10(2)8-6-4-3-5-7(8)9(11)12/h3-6,11-12H,1-2H3

- La clé Inchi: NLTUDNKQUJVGKP-UHFFFAOYSA-N

- Sourire: OB(C1C(N(C)C)=CC=CC=1)O

Propriétés calculées

- Qualité précise: 165.09600

- Masse isotopique unique: 165.096

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 2

- Nombre de récepteurs de liaison hydrogène: 3

- Comptage des atomes lourds: 12

- Nombre de liaisons rotatives: 2

- Complexité: 141

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Charge de surface: 0

- Nombre d'tautomères: Rien du tout

- Poids moléculaire: 165.00

- Le xlogp3: Rien du tout

- Surface topologique des pôles: 43.7

Propriétés expérimentales

- Dense: 1.12

- Point d'ébullition: 317°C at 760 mmHg

- Point d'éclair: 145.5°C

- Indice de réfraction: 1.547

- Le PSA: 43.70000

- Le LogP: -0.56760

2-(Dimethylamino)phenylboronic acid Informations de sécurité

2-(Dimethylamino)phenylboronic acid Données douanières

- Code HS:2931900090

- Données douanières:

Code douanier chinois:

2931900090Résumé:

Autres composés organiques - inorganiques. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: AB (formulaire de dédouanement des marchandises entrantes, formulaire de dédouanement des marchandises sortantes). Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 30,0%

Résumé:

2931900090. Autres composés organo - inorganiques. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: AB (certificat d'inspection des marchandises importées, certificat d'inspection des marchandises exportées). Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 30,0%

2-(Dimethylamino)phenylboronic acid PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| abcr | AB271900-1 g |

2-(Dimethylamino)phenylboronic acid, 98%; . |

89291-23-6 | 98% | 1g |

€312.30 | 2023-04-26 | |

| abcr | AB567751-10 g |

2-(Dimethylamino)phenylboronic acid, 95%; . |

89291-23-6 | 95% | 10g |

€675.10 | 2023-04-13 | |

| TRC | D479133-25mg |

2-(Dimethylamino)phenylboronic acid |

89291-23-6 | 25mg |

$64.00 | 2023-05-18 | ||

| Alichem | A019119366-10g |

2-(Dimethylamine)phenylboronic acid |

89291-23-6 | 97% | 10g |

$832.24 | 2023-08-31 | |

| TRC | D479133-250mg |

2-(Dimethylamino)phenylboronic acid |

89291-23-6 | 250mg |

$98.00 | 2023-05-18 | ||

| Alichem | A019119366-5g |

2-(Dimethylamine)phenylboronic acid |

89291-23-6 | 97% | 5g |

$475.00 | 2023-08-31 | |

| eNovation Chemicals LLC | Y1014663-5g |

2-(Dimethylamine)phenylboronic acid |

89291-23-6 | 97% | 5g |

$215 | 2024-06-07 | |

| Chemenu | CM137355-250mg |

(2-(dimethylamino)phenyl)boronic acid |

89291-23-6 | 97% | 250mg |

$78 | 2022-08-31 | |

| abcr | AB567751-5 g |

2-(Dimethylamino)phenylboronic acid, 95%; . |

89291-23-6 | 95% | 5g |

€530.60 | 2023-04-13 | |

| Fluorochem | 227630-1g |

2-(Dimethylamine)phenylboronic acid |

89291-23-6 | 95% | 1g |

£137.00 | 2022-02-28 |

2-(Dimethylamino)phenylboronic acid Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 30 min, < -70 °C; 75 min, -78 °C

1.2 Reagents: Triisopropyl borate Solvents: Tetrahydrofuran ; 1 h, -78 °C; 48 h, -78 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Triisopropyl borate Solvents: Tetrahydrofuran ; 1 h, -78 °C; 48 h, -78 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 75 min, -78 °C

1.2 Reagents: Triisopropyl borate Solvents: Tetrahydrofuran ; 1.5 h, -78 °C; 48 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 20 min, rt

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 7, rt

1.2 Reagents: Triisopropyl borate Solvents: Tetrahydrofuran ; 1.5 h, -78 °C; 48 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 20 min, rt

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 7, rt

Référence

- A Search for X-ray Crystallographic Evidence of n → π* Interactions in a Series of Substituted 2-(Dimethylamino)biphenyl-2'-carboxaldehydes, Crystal Growth & Design, 2019, 19(7), 3895-3904

Méthode de production 3

Conditions de réaction

1.1 Reagents: Water Solvents: Water

Référence

- Arylboronic acids with intramolecular boron-nitrogen interaction: convenient synthesis through ortho-lithiation of substituted benzylamines, Journal of Organometallic Chemistry, 1983, 256(1), 1-9

Méthode de production 4

Conditions de réaction

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 2 h, -78 °C

1.2 Reagents: Triisopropyl borate ; -78 °C; overnight, -78 °C → rt

1.3 Reagents: Water

1.2 Reagents: Triisopropyl borate ; -78 °C; overnight, -78 °C → rt

1.3 Reagents: Water

Référence

- Asymmetric Cycloisomerization of o-Alkenyl-N-Methylanilines to Indolines by Iridium-Catalyzed C(sp3)-H Addition to Carbon-Carbon Double Bonds, Angewandte Chemie, 2017, 56(45), 14272-14276

Méthode de production 5

Conditions de réaction

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; rt → -78 °C; 30 min, -78 °C; -78 °C → 0 °C

1.2 Reagents: Triisopropyl borate ; 15 min, 0 °C; 0 °C → -78 °C; 1 h, -78 °C; overnight, -78 °C → rt

1.3 Reagents: Water

1.2 Reagents: Triisopropyl borate ; 15 min, 0 °C; 0 °C → -78 °C; 1 h, -78 °C; overnight, -78 °C → rt

1.3 Reagents: Water

Référence

- Axial Chirality Control During Suzuki-Miyaura Cross-Coupling Reactions: The tert-Butylsulfinyl Group as an Efficient Chiral Auxiliary, Organic Letters, 2009, 11(22), 5130-5133

Méthode de production 6

Conditions de réaction

1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Solvents: Diethyl ether

1.2 Reagents: Butyllithium ; 8 h

1.3 Reagents: Trimethyl borate ; 24 h, -70 °C

1.4 Reagents: Water ; 1 h

1.2 Reagents: Butyllithium ; 8 h

1.3 Reagents: Trimethyl borate ; 24 h, -70 °C

1.4 Reagents: Water ; 1 h

Référence

- Novel extensions of the tert-amino effect: formation of phenanthridines and diarene-fused azocines from ortho-ortho'-functionalized biaryls, Synlett, 2008, (18), 2846-2850

Méthode de production 7

Conditions de réaction

1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ; -78 °C; 16 h, rt; rt → -78 °C

1.2 Reagents: Trimethyl borate ; -78 °C → rt; 2 h, rt

1.3 Solvents: Chloroform , Water ; 1 h, rt

1.2 Reagents: Trimethyl borate ; -78 °C → rt; 2 h, rt

1.3 Solvents: Chloroform , Water ; 1 h, rt

Référence

- Practical and scalable synthesis of borylated heterocycles using bench-stable precursors of metal-free lewis pair catalysts, Organic Process Research & Development, 2018, 22(11), 1489-1499

2-(Dimethylamino)phenylboronic acid Raw materials

2-(Dimethylamino)phenylboronic acid Preparation Products

2-(Dimethylamino)phenylboronic acid Littérature connexe

-

D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905

-

Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346

-

Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921

-

A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868

-

P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733

89291-23-6 (2-(Dimethylamino)phenylboronic acid) Produits connexes

- 2098106-06-8(Tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate hydrochloride)

- 2229219-38-7(3-(3-ethylthiophen-2-yl)oxolane-2,5-dione)

- 1021061-55-1(N-{2-[4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}thiophene-2-carboxamide)

- 941910-04-9(2-({2-4-(furan-2-carbonyl)piperazin-1-ylquinolin-8-yl}oxy)-N-(3-methylphenyl)acetamide)

- 1996104-91-6(tert-butyl N-[3-(prop-2-enoyl)oxolan-3-yl]carbamate)

- 2092554-03-3(5-(Cyclopropylmethyl)thiophene-2-sulfonyl chloride)

- 2229136-12-1(1-2-chloro-5-(trifluoromethyl)phenyl-2,2-difluorocyclopropan-1-amine)

- 2097923-13-0(1-({1-2-(2,4-difluorophenyl)acetylazetidin-3-yl}methyl)pyrrolidine-2,5-dione)

- 2229602-01-9(1-(2-bromo-3-methoxyphenyl)-2,2,2-trifluoroethan-1-one)

- 726-41-0(1,3-Bis(p-bromophenyl)carbodiimide)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:89291-23-6)2-(Dimethylamino)phenylboronic acid

Pureté:99%

Quantité:5g

Prix ($):276.0